molecular formula C18H24N4O2 B2589220 5-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-OXAZOLE-4-CARBOXAMIDE CAS No. 1448135-23-6

5-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B2589220
CAS No.: 1448135-23-6
M. Wt: 328.416
InChI Key: KVAFEDSLZCJAJI-UHFFFAOYSA-N
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Description

5-Methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide is a synthetic compound featuring a 1,2-oxazole carboxamide core linked via a propyl chain to a 4-phenylpiperazine moiety. This structural combination is designed to leverage the pharmacophoric properties of both the oxazole heterocycle and the piperazine group, which are commonly associated with receptor binding and modulation.

Properties

IUPAC Name

5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-15-17(14-20-24-15)18(23)19-8-5-9-21-10-12-22(13-11-21)16-6-3-2-4-7-16/h2-4,6-7,14H,5,8-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAFEDSLZCJAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of the 4-phenylpiperazine derivative. This can be achieved by reacting phenylhydrazine with ethylene diamine under acidic conditions.

    Introduction of the Oxazole Ring: The next step involves the formation of the oxazole ring. This can be done by reacting the piperazine derivative with an appropriate oxazole precursor under controlled conditions.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the intermediate compound with a suitable carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to streamline the production process.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step protocols involving:

  • Amide bond formation between the oxazole-4-carboxylic acid derivative and the 3-(4-phenylpiperazin-1-yl)propylamine precursor.

  • Oxazole ring construction via cyclization of α,β-diketones or nitrile oxides with aldehydes (e.g., Claisen condensation or [3+2] cycloaddition) .

Example pathway :

  • Ethyl 5-methyl-1,2-oxazole-4-carboxylate is synthesized from ethyl acetoacetate and hydroxylamine hydrochloride .

  • Hydrolysis of the ester to 5-methyl-1,2-oxazole-4-carboxylic acid using NaOH .

  • Activation of the carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride .

  • Amide coupling with 3-(4-phenylpiperazin-1-yl)propan-1-amine in DMF or dichloromethane, often using triethylamine as a base .

Step Reagents/Conditions Yield Source
CyclizationEthanol, NH₂OH·HCl, reflux85%
Hydrolysis6M HCl, 100°C92%
AmidationSOCl₂, DMF, 3-(4-phenylpiperazin-1-yl)propylamine78%

Reactivity of the Oxazole Core

The 1,2-oxazole ring exhibits moderate stability under acidic/basic conditions but can undergo:

  • Electrophilic substitution at the 5-methyl position (e.g., halogenation or nitration) .

  • Ring-opening reactions under strong nucleophiles (e.g., Grignard reagents) to form β-ketonitriles .

Key findings :

  • Substituents on the oxazole (e.g., methyl groups) stabilize the ring against hydrolysis compared to unsubstituted analogs .

  • Oxazoles with electron-withdrawing groups (e.g., carboxamide) show reduced reactivity toward nucleophilic attack .

Carboxamide Linker Modifications

The carboxamide group participates in:

  • Hydrolysis to the carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .

  • N-Alkylation using alkyl halides (e.g., CH₃I) in the presence of NaH .

Example :
Replacing the carboxamide with a tertiary amide (e.g., N-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl] ) reduces hydrogen-bonding capacity but enhances lipophilicity .

Piperazine Moiety Functionalization

The 4-phenylpiperazine group undergoes:

  • N-Alkylation at the secondary amine using alkyl halides or Michael acceptors .

  • Electrophilic aromatic substitution on the phenyl ring (e.g., nitration, sulfonation) .

Structure–activity relationship (SAR) :

  • 3,4-Dimethylphenyl or 2-methoxyphenyl substituents enhance kinase inhibition potency (IC₅₀: 0.35–0.41 µM for GSK-3β) .

  • Introducing bulky groups (e.g., diphenylmethane) maintains activity but reduces solubility .

Biotransformation and Stability

  • Oxidative metabolism : The piperazine nitrogen undergoes CYP450-mediated oxidation to form hydroxylated metabolites .

  • Hydrolytic cleavage : The carboxamide linker is resistant to enzymatic hydrolysis but slowly degrades in plasma (t₁/₂ > 24 h) .

Comparative Reactivity of Analogues

Analog Modification Key Reaction Effect Source
N-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide Oxazole → oxadiazoleElectrophilic substitution at C3Increased GSK-3β inhibition (IC₅₀: 0.35 µM)
5-Trifluoromethyl-1,2-oxazole-4-carboxamide Methyl → CF₃Enhanced electron-withdrawing effectReduced nsP2 protease activity

Scientific Research Applications

Neuropharmacology

Research has indicated that this compound exhibits potential anticonvulsant properties . Studies involving animal models of epilepsy have shown that it can effectively reduce seizure activity, suggesting its possible therapeutic application in treating epilepsy. The compound's interaction with G protein-coupled receptors (GPCRs) is also of interest; GPCRs are crucial in mediating various physiological processes. By binding to specific GPCRs, the compound may influence cellular signaling pathways, which could lead to new treatments for neurological disorders.

Cancer Research

The compound has been investigated for its potential anticancer activities . Isoxazole derivatives are known for their diverse biological effects, including cytotoxicity against cancer cells. Preliminary studies suggest that 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide may inhibit tumor growth through mechanisms that require further elucidation. The structural features of this compound may enhance its pharmacological profile compared to other similar compounds.

Analgesic and Anti-inflammatory Properties

There is emerging evidence that compounds similar to 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide exhibit anti-inflammatory effects . These effects are particularly relevant in the context of chronic inflammatory diseases and pain management . The compound's ability to modulate inflammatory pathways could provide a basis for developing new analgesics.

Comparative Analysis of Related Compounds

To better understand the potential applications of 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
5-(furan-2-yl)-N-[3-(4-phenyloxazolidin-1-yl)propyl]-1,2-oxazoleFuran ring instead of chlorophenylAnticancer activity
N-[3-(4-pyridinyl)propyl]-5-methylisoxazolePyridine substituentNeuroprotective effects
5-methyl-N-[3-(4-fluorophenyl)piperazin-1-yl]isoxazoleFluorophenyl groupAntidepressant properties

This table highlights how variations in the substituents can lead to different biological activities, emphasizing the importance of structural design in drug development.

Anticonvulsant Activity Study

In a study published in the European Journal of Medicinal Chemistry, researchers explored the anticonvulsant properties of similar isoxazole derivatives. The findings demonstrated significant efficacy in reducing seizure frequency in animal models, supporting further investigation into the safety and efficacy of 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide for clinical use.

GPCR Interaction Study

Another study focused on the interaction of isoxazole derivatives with GPCRs. The research aimed to identify specific receptors that could be targeted by 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide. Results indicated potential binding affinities that warrant further exploration for therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is relevant for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Targets

Antiplatelet Agents with 5-HT2A Antagonism
  • Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione): Activity: Inhibits collagen-induced platelet aggregation (IC50 = 27.3 µM), outperforming sarpogrelate (IC50 = 66.8 µM) and matching ketanserin (IC50 = 32.1 µM) . Structural Comparison: Shares the 4-phenylpiperazine-propyl chain but replaces the oxazole carboxamide with an imidazolidinedione-spirodecane system.
  • 5-Methyl-N-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2-Oxazole-4-Carboxamide :

    • Hypothesized Activity : The oxazole ring’s electron-deficient nature may enhance π-π interactions with 5-HT2A receptors compared to imidazolidinedione. However, the shorter propyl linker (vs. spirodecane in Compound 13) might reduce steric hindrance, affecting potency .
Piperazine Derivatives with Varied Substituents
  • HBK Series (HBK14–HBK19): Structural Features: Piperazine linked to phenoxypropyl groups with substituents like 2-methoxyphenyl or chloro-methyl moieties . Key Difference: Lacks the oxazole carboxamide core, instead incorporating phenoxy ethers. These modifications likely alter receptor selectivity (e.g., α-adrenergic vs. serotonin receptors).
  • Piperazinyl Antimalarials (Compounds 1c and 2c) :

    • Activity : IC50 values of 220 nM and 175 nM against malaria parasites, attributed to the piperazine group’s role in enhancing solubility and target binding .
    • Comparison : The target compound’s piperazine-propyl chain may similarly improve bioavailability but is tailored for a different therapeutic application.
Triazolo-Based Analogues (Imp. B and Imp. C)**:
  • Structure: Feature a triazolo[4,3-a]pyridinone core instead of oxazole .
  • Implications : The triazolo ring’s larger size and hydrogen-bonding capacity may influence metabolic stability or off-target effects compared to the oxazole carboxamide.

Pharmacological Data Table

Compound Core Structure Target Activity IC50/EC50 Reference
Compound 13 Imidazolidinedione Antiplatelet (5-HT2A) 27.3 µM
Sarpogrelate Benzene sulfonamide Antiplatelet (5-HT2A) 66.8 µM
Ketanserin Quinazolinone Antiplatelet (5-HT2A) 32.1 µM
HBK14–HBK19 Phenoxy-piperazine Receptor modulation* Not reported
Piperazinyl Antimalarials (1c/2c) Piperazine-acetylated Antimalarial 175–220 nM

*Presumed activity based on structural homology to known α/5-HT receptor ligands.

Key Structural and Functional Differences

Heterocyclic Core :

  • Oxazole (target compound) vs. imidazolidinedione (Compound 13) vs. triazolo (Imp. B). The oxazole’s smaller size may improve CNS penetration but reduce metabolic stability compared to bulkier cores .

Linker Flexibility :

  • Propyl chain in the target compound vs. spirodecane in Compound 13. Increased rigidity in the latter may enhance receptor affinity but limit bioavailability .

Substituent Effects :

  • The 4-phenyl group on piperazine is conserved across analogs, suggesting its critical role in receptor binding. Variants with chloro or methoxy groups (HBK series) may exhibit altered selectivity .

Biological Activity

5-Methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and cancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

The compound features an oxazole ring and a carboxamide group, making it part of the isoxazole derivatives family. Its molecular formula is C18H24N4O2C_{18}H_{24}N_{4}O_{2} with a molecular weight of approximately 328.4 g/mol . The presence of the 4-phenylpiperazine moiety is significant for its pharmacological properties.

Biological Activities

Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit anticonvulsant properties in various animal models. For instance, studies have shown that it can protect against seizures in models such as the maximal electroshock (MES) test and the 6 Hz seizure model. In these tests, certain derivatives demonstrated protection rates exceeding 50% in tested mice, suggesting significant anticonvulsant efficacy .

G Protein-Coupled Receptor Interaction
The compound has been investigated for its potential interaction with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. Binding studies are ongoing to identify specific GPCR targets and elucidate the functional consequences of these interactions .

Anticancer Potential
Preliminary studies suggest that isoxazole derivatives, including this compound, may possess anticancer properties. The structural features that enhance its pharmacological profile may also contribute to its effectiveness against various cancer cell lines .

The mechanisms by which 5-Methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Modulation of Ion Channels : Some studies have indicated that compounds in this class may affect voltage-gated sodium and calcium channels, contributing to their anticonvulsant effects .
  • Inhibition of Inflammatory Pathways : Similar compounds have shown the ability to inhibit inflammatory cytokines such as TNF-α and IL-6, suggesting a possible anti-inflammatory role .

Case Studies

A notable study examined a series of isoxazole derivatives related to this compound and their efficacy in seizure models. The findings highlighted that certain modifications to the structure enhanced anticonvulsant activity without increasing toxicity .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-(furan-2-yl)-N-[3-(4-phenyloxazolidin-1-yl)propyl]-1,2-oxazoleFuran ring instead of chlorophenylAnticancer activity
N-[3-(4-pyridinyl)propyl]-5-methylisoxazolePyridine substituentNeuroprotective effects
5-methyl-N-[3-(4-fluorophenyl)piperazin-1-yl]isoxazoleFluorophenyl groupAntidepressant properties

This comparative analysis illustrates how variations in chemical structure can lead to different biological activities.

Q & A

Q. What is the recommended synthetic route for 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide, and what analytical methods validate its purity and structure?

  • Methodological Answer : A plausible synthesis involves coupling 5-methyl-1,2-oxazole-4-carboxylic acid with 3-(4-phenylpiperazin-1-yl)propylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF). Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm), while structural confirmation employs 1^1H/13^13C NMR (e.g., characteristic peaks for oxazole C=O at ~165 ppm and piperazine N-CH2_2 at ~2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What are the primary biological targets and mechanisms of action for this compound?

  • Methodological Answer : Based on structural analogs (e.g., hydantoin derivatives with 4-phenylpiperazine moieties), this compound is hypothesized to antagonize 5-HT2A_{2A} receptors, inhibiting serotonin-amplified platelet aggregation. Confirmatory assays include:
  • In vitro platelet aggregation tests (e.g., collagen/ADP-induced aggregation, IC50_{50} determination via turbidimetry) .
  • Radioligand binding assays using 3^3H-ketanserin to quantify 5-HT2A_{2A} receptor affinity .

Q. How is the compound characterized for stability and solubility in preclinical studies?

  • Methodological Answer :
  • Solubility : Assessed in PBS (pH 7.4) and DMSO using shake-flask method with UV-Vis quantification.
  • Stability : Tested under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., hydrolyzed oxazole or piperazine oxidation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antiplatelet efficacy while minimizing off-target effects?

  • Methodological Answer :
  • Modifications : Vary substituents on the oxazole ring (e.g., methyl → trifluoromethyl) or piperazine phenyl group (e.g., electron-withdrawing groups).
  • Assays : Compare IC50_{50} values in collagen-induced aggregation and selectivity against related receptors (e.g., 5-HT2B_{2B}/5-HT2C_{2C}) to identify optimal substituents .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in 5-HT2A_{2A} homology models .

Q. How to resolve contradictions in reported IC50_{50} values across different platelet aggregation assays?

  • Methodological Answer :
  • Standardize protocols : Ensure consistent agonist concentrations (e.g., 2 µg/mL collagen vs. 10 µM ADP) and platelet sources (human vs. murine).
  • Control for batch variability : Pre-test compound purity (HPLC >98%) and platelet responsiveness (e.g., positive controls like ketanserin) .
  • Statistical analysis : Apply ANOVA with post-hoc tests to compare inter-laboratory data .

Q. What experimental strategies validate the compound’s pharmacokinetics (PK) and metabolic stability?

  • Methodological Answer :
  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Identify major metabolites (e.g., CYP3A4-mediated oxidation) .
  • In vivo PK : Administer IV/PO doses in rodent models, collect plasma samples, and calculate AUC, t1/2_{1/2}, and bioavailability using non-compartmental analysis (WinNonlin) .

Q. How does the compound’s scaffold compare to structurally related 1,2-oxazole derivatives (e.g., leflunomide) in biological activity?

  • Methodological Answer :
  • Comparative assays : Test leflunomide and the target compound side-by-side in 5-HT2A_{2A} binding and functional assays.
  • Structural analysis : Overlay crystallographic data (if available) to highlight key pharmacophore differences (e.g., piperazine vs. trifluoromethylphenyl groups) .

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